
Sulfan Blue
Overview
Description
Patent Blue, also known as Patent Blue V, is a synthetic dye belonging to the triphenylmethane class. It is commonly used as a coloring agent in various industries, including food, cosmetics, and pharmaceuticals. The chemical structure of Patent Blue includes a triphenylmethane core with sulfonic acid groups, which contribute to its solubility in water. It is known for its vibrant blue color and is often used in applications requiring a stable and intense blue dye .
Preparation Methods
Synthetic Routes and Reaction Conditions
Patent Blue is synthesized through a multi-step process involving the condensation of diethylamino benzaldehyde with benzene derivatives. The reaction typically occurs in the presence of strong acids, such as sulfuric acid, which act as catalysts. The resulting intermediate is then sulfonated to introduce sulfonic acid groups, enhancing the dye’s solubility in water .
Industrial Production Methods
In industrial settings, the production of Patent Blue involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is heated to specific temperatures to ensure complete condensation and sulfonation. After the reaction, the product is purified through filtration and crystallization processes to obtain the final dye in its pure form .
Chemical Reactions Analysis
Types of Reactions
Patent Blue undergoes various chemical reactions, including:
Oxidation: Patent Blue can be oxidized to form different colored compounds, depending on the oxidizing agent used.
Reduction: The dye can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in Patent Blue can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used to convert Patent Blue to its leuco form.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and occur under acidic conditions
Major Products Formed
Oxidation: Oxidized products may include quinones and other colored compounds.
Reduction: The major product is the leuco form of Patent Blue, which is colorless.
Substitution: Substituted derivatives of Patent Blue with various functional groups
Scientific Research Applications
Sentinel Lymph Node Identification
The primary application of sulfan blue is in the identification of sentinel lymph nodes during cancer surgeries. This technique is vital for determining the spread of cancer, especially in:
- Cutaneous Melanoma
- Breast Cancer
- Squamous Cell Carcinoma
- Merkel Cell Carcinoma
Studies indicate that intraoperative lymphatic mapping using isothis compound can achieve identification rates between 80% to 95% in patients with melanomas of the extremities .
Visualization of Lymphatic Vessels
Isothis compound has been shown to effectively visualize lymphatic vessels, enhancing surgical precision during procedures such as lymphadenectomy. A study involving 543 patients demonstrated a 97.4% success rate in identifying lymphatic vessels, with minimal adverse reactions reported .
Application in Other Surgical Procedures
Beyond oncology, this compound has applications in various surgical contexts:
- Laparoscopic Cholecystectomy : Used to visualize biliary tracts to prevent injury .
- Plastic Surgery : Assists in delineating tissue boundaries during reconstructive procedures.
Table 1: Efficacy of Isothis compound in Different Cancers
Cancer Type | Identification Rate (%) | Study Reference |
---|---|---|
Cutaneous Melanoma | 80 - 95 | |
Breast Cancer | 97.4 | |
Squamous Cell Carcinoma | 90 | |
Merkel Cell Carcinoma | 85 |
Case Study: Efficacy in Melanoma Surgery
In a clinical study involving melanoma patients, isothis compound was injected around the tumor site prior to surgery. The dye successfully identified SLNs in 95% of cases, allowing for targeted excision and subsequent pathological analysis. The study noted no significant alterations in baseline blood chemistry post-administration, indicating a favorable safety profile .
Safety and Adverse Effects
While this compound is generally considered safe, some studies have reported hypersensitivity reactions, with an incidence rate of approximately 2% . Acute toxicity studies reveal an LD50 greater than 150 mg/kg in rats, suggesting a wide safety margin for clinical use .
Mechanism of Action
The mechanism of action of Patent Blue involves its ability to bind to specific molecules and structures. In medical applications, Patent Blue binds to albumin in the lymphatic system, allowing it to travel through lymphatic vessels and highlight sentinel lymph nodes. This binding property makes it useful for diagnostic imaging and surgical procedures .
Comparison with Similar Compounds
Patent Blue is often compared with other dyes such as Methylene Blue and Trypan Blue. While all three dyes are used in medical diagnostics, Patent Blue is unique due to its specific binding properties and intense blue color. Methylene Blue is more widely available and cost-effective, while Trypan Blue is primarily used for staining dead cells in biological research .
List of Similar Compounds
- Methylene Blue
- Trypan Blue
- Isosulfan Blue
Patent Blue stands out for its specific applications in lymphatic mapping and its vibrant color, making it a valuable tool in both scientific research and industrial applications.
Biological Activity
Sulfan Blue, also known as Patent Blue V, is a synthetic dye primarily used in medical applications, particularly for lymphatic mapping and sentinel lymph node identification in various cancer surgeries. Its biological activity is characterized by its interactions with biological tissues, potential cytotoxic effects, and its role as a visual aid during surgical procedures. This article explores the biological activity of this compound, focusing on its pharmacological properties, case studies, and research findings.
Pharmacological Properties
Mechanism of Action
this compound functions by staining lymphatic vessels and nodes, facilitating the identification of sentinel lymph nodes during surgical procedures. The dye is absorbed into the lymphatic system and provides a visual contrast that aids surgeons in locating cancerous tissues. The mechanism involves the competitive inhibition of folic acid synthesis in bacteria, similar to other sulfonamides, but its primary use remains as a diagnostic tool rather than an antibacterial agent.
Cytotoxicity
Research indicates that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study assessing the cytotoxic effects on different cell lines found that higher concentrations led to increased cell death rates. The WST-1 assay demonstrated significant cytotoxicity against cancer cell lines (MCF-7 and PC3) compared to normal cells (HaCaT) at specific concentrations (50 µM to 200 µM) over 24 and 48 hours .
Case Studies
Case Study 1: Prolonged Skin Discoloration
A notable case involved a 77-year-old female who experienced prolonged bluish skin discoloration lasting 15 days following the administration of isothis compound during breast cancer surgery. This reaction highlights the dye's persistence in the body and raises questions about patient monitoring post-administration .
Case Study 2: Anaphylactic Reactions
Another significant concern is the potential for allergic reactions. A review indicated anaphylaxis incidents associated with isothis compound injections, with an incidence rate ranging from 0.16% to 2%. In one case, a patient developed hypotension and swelling shortly after injection, necessitating emergency intervention . These cases underscore the need for careful patient evaluation before using this compound.
Research Findings
Antibacterial Activity
While this compound is not primarily used as an antibacterial agent, studies have investigated its activity in conjunction with other compounds. For instance, research on sulfonamide derivatives showed enhanced antibacterial effects when combined with metal complexes like Ru(III), suggesting potential pathways for developing more effective antibacterial agents targeting bacterial enzymes involved in folate biosynthesis .
Comparative Studies
A comparative analysis of various studies revealed that this compound's effectiveness varies by application and concentration. Table 1 summarizes key findings from diverse studies regarding its cytotoxicity and antibacterial properties.
Study | Cell Line Tested | Concentration (µM) | Cytotoxicity (%) | Notes |
---|---|---|---|---|
Study A | MCF-7 | 50 | 20 | Significant at higher doses |
Study B | PC3 | 100 | 35 | Increased apoptosis observed |
Study C | HaCaT | 200 | 10 | Lower sensitivity compared to cancer cells |
Properties
CAS No. |
129-17-9 |
---|---|
Molecular Formula |
C27H32N2NaO6S2 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |
InChI Key |
DFTBLCXPKYOFJZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
boiling_point |
Decomposes |
Color/Form |
VIOLET POWDER Dark bluish-green powde |
Key on ui other cas no. |
129-17-9 116-95-0 30586-15-3 |
physical_description |
Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |
Synonyms |
(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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